molecular formula C12H12ClF2NO2 B12822072 (3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol

(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol

Cat. No.: B12822072
M. Wt: 275.68 g/mol
InChI Key: WVWOUPOXHSFHGA-ZYHUDNBSSA-N
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Description

(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[25]octan-4-ol is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and difluorophenyl groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The chloro and difluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. The presence of chloro and difluorophenyl groups suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with receptors on cell surfaces, modulating signaling pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol may include other spirocyclic compounds with chloro and difluorophenyl groups. Examples include:

    Spirooxindoles: These compounds have a spirocyclic structure similar to this compound and are used in medicinal chemistry.

    Spirocyclic Lactams: These compounds also feature a spirocyclic core and are used in drug development.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12ClF2NO2

Molecular Weight

275.68 g/mol

IUPAC Name

(3R,4R)-6-(4-chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol

InChI

InChI=1S/C12H12ClF2NO2/c13-7-3-8(14)11(9(15)4-7)16-2-1-12(6-18-12)10(17)5-16/h3-4,10,17H,1-2,5-6H2/t10-,12-/m1/s1

InChI Key

WVWOUPOXHSFHGA-ZYHUDNBSSA-N

Isomeric SMILES

C1CN(C[C@H]([C@]12CO2)O)C3=C(C=C(C=C3F)Cl)F

Canonical SMILES

C1CN(CC(C12CO2)O)C3=C(C=C(C=C3F)Cl)F

Origin of Product

United States

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